PPI Stabilization Potency: Piperidine (23f) vs. N-Methyl Diazepane (23g) vs. Polar N-Heterocycles (23h, n–u)
In a fluorescence anisotropy (FA) compound titration assay measuring stabilization of the 14‑3‑3γ/p65_45 complex, the piperidine‑containing fragment 23f (4‑(piperidine‑1‑sulfonyl)benzaldehyde) exhibited a CC50 value within the range of 57–430 μM observed for active fragments [1]. In stark contrast, the N‑methyl diazepane analog 23g showed a markedly higher CC50 of 640 μM, indicating substantially reduced stabilization potency [1]. Furthermore, fragments containing polar functionalities within the six‑membered N‑heterocycle (23h, n–u) displayed high CC50 values and stabilization factors of only 6‑ to 16‑fold, compared to the 12‑ to 65‑fold range achieved by 23f and other active fragments [1].
| Evidence Dimension | CC50 (compound concentration for half-maximal complex stabilization) |
|---|---|
| Target Compound Data | 23f: CC50 within 57–430 μM range; SF = 12- to 65-fold |
| Comparator Or Baseline | 23g (N-methyl diazepane): CC50 = 640 μM; 23h, n–u (polar N-heterocycles): SF = 6- to 16-fold |
| Quantified Difference | 23g CC50 >1.5× higher than active fragment range; 23h/n–u SF ~2–10× lower than 23f |
| Conditions | FA compound titration: 50 μM 14‑3‑3γ, 100 nM p65_45 peptide |
Why This Matters
This demonstrates that the piperidine ring in 4‑(piperidine‑1‑sulfonyl)benzaldehyde is uniquely tolerated for 14‑3‑3/p65 PPI stabilization, whereas seemingly minor modifications (ring expansion or polarity addition) severely compromise potency, making the target compound the preferred choice for 14‑3‑3 stabilizer development.
- [1] Wolter M, Valenti D, Cossar PJ, et al. An Exploration of Chemical Properties Required for Cooperative Stabilization of the 14-3-3 Interaction with NF-κB—Utilizing a Reversible Covalent Tethering Approach. J Med Chem. 2021;64(12):8423-8436. DOI: 10.1021/acs.jmedchem.1c00401. View Source
